Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

Description

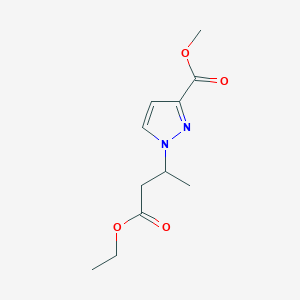

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a branched 3-ethoxy-1-methyl-3-oxopropyl substituent at the 1-position of the pyrazole ring and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied in medicinal chemistry and materials science due to their versatility in hydrogen bonding, pharmacokinetic tunability, and role as intermediates in organic synthesis.

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

methyl 1-(4-ethoxy-4-oxobutan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H16N2O4/c1-4-17-10(14)7-8(2)13-6-5-9(12-13)11(15)16-3/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

BFCZCFVLMHGHFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)N1C=CC(=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves the esterification of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by further esterification and substitution reactions to introduce the ethoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

- Molecular Formula : C₈H₁₂N₂O₃

- Molecular Weight : 184.19 g/mol

- CAS Number : 139297-50-0

- Key Features :

- Applications : Pharmaceutical intermediate for custom synthesis and process development.

Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (Compound 30f)

- Molecular Formula : C₁₉H₁₈N₂O₃

- Molecular Weight : 338.36 g/mol

- Key Features :

- Applications : Studied for reversible and selective biological activities, likely in receptor modulation.

Methyl 1H-pyrazole-3-carboxylate

- Molecular Formula : C₅H₆N₂O₂

- Molecular Weight : 126.11 g/mol

- CAS Number : 15366-34-4

- Lower molecular weight and hydrophobicity compared to substituted derivatives. Synthetic Use: Intermediate for functionalized pyrazoles .

Structural and Functional Trends

Substituent Effects on Properties

| Feature | Target Compound | Ethyl Analog (C11H16N2O4) | 5-Methoxy Derivative (C8H12N2O3) | Aryl-Substituted (C19H18N2O3) |

|---|---|---|---|---|

| Ester Group | Methyl | Ethyl | Ethyl | Ethyl |

| Side Chain | 3-Ethoxy-1-methyl-3-oxopropyl | 3-Ethoxy-3-oxopropyl | 1-Methyl | Aryl (p-tolyl, hydroxyphenyl) |

| Molecular Weight | ~226.23 (inferred) | 240.26 | 184.19 | 338.36 |

| Polarity | Moderate | Slightly less polar | Higher (methoxy) | Low (aromatic) |

| Applications | Not reported | Building block | Pharmaceutical intermediate | Bioactive candidate |

Key Observations

Ester Group Impact : Methyl esters (target compound) generally exhibit higher volatility and lower lipophilicity than ethyl analogs, influencing solubility and metabolic stability .

Aryl Substituents : Derivatives with aromatic groups (e.g., 30f) show elevated melting points and enhanced intermolecular interactions, critical for solid-state stability .

Biological Activity

Methyl 1-(3-ethoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS: 1975119-36-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies that highlight the compound's therapeutic potential.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| Density | 1.19 g/cm³ (Predicted) |

| Boiling Point | 342.4 °C (Predicted) |

| pKa | -0.38 (Predicted) |

These properties indicate a relatively stable compound under standard conditions, with potential for further modifications to enhance its biological activity.

Anthelmintic Activity

Recent studies have explored the anthelmintic activity of pyrazole derivatives, including those structurally related to this compound. For instance, a related compound demonstrated potent inhibition of the development of Haemonchus contortus, a parasitic nematode, at sub-nanomolar concentrations while showing selectivity towards the parasite over human cell lines . This suggests that this compound may possess similar anthelmintic properties, warranting further investigation.

Anticancer Potential

The pyrazole scaffold has been associated with various anticancer activities. A study involving pyrazole derivatives indicated that compounds with structural similarities exhibited significant anti-proliferative effects against multiple human cancer cell lines, including lung (A549), breast (MCF7), and cervical (HeLa) cancer cells . The mechanisms involved included induction of apoptosis and cell cycle arrest, which could be relevant for understanding the biological activity of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the ethoxy and carboxylate groups can significantly influence the compound's potency and selectivity. For example, variations in substituents on the pyrazole ring have been shown to affect both anthelmintic and anticancer activities . Future research should focus on systematically altering these groups to identify more potent analogs.

Case Study 1: Anthelmintic Screening

In a phenotypic screen involving various pyrazole derivatives, several compounds were identified as effective against H. contortus. The most potent compounds inhibited larval development at concentrations below 10 nM with minimal cytotoxicity to human cells, indicating a promising therapeutic window for further development .

Case Study 2: Anticancer Activity

A series of pyrazole-containing benzimidazole hybrids were evaluated for their anti-proliferative effects against cancer cell lines. Notably, compounds exhibiting similar structural features to this compound showed IC50 values ranging from 0.83 to 1.81 μM, demonstrating significant growth inhibition and apoptosis induction in treated cells . Such findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.